molecular formula C8H4N2O4 B2718090 2-Cyano-5-nitrobenzoic acid CAS No. 774227-60-0

2-Cyano-5-nitrobenzoic acid

Cat. No. B2718090
CAS RN: 774227-60-0
M. Wt: 192.13
InChI Key: IAOLMNXGRNAFKN-UHFFFAOYSA-N
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Description

2-Cyano-5-nitrobenzoic acid is a chemical compound that is not widely documented. It is likely to have a structure similar to other nitrobenzoic acids, which consist of a carboxylic acid group and a nitro group . The cyano group would add another layer of complexity to the molecule.


Synthesis Analysis

The synthesis of nitro compounds, which would include 2-Cyano-5-nitrobenzoic acid, can be achieved in several ways. One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by oxidation of primary amines .


Chemical Reactions Analysis

Nitro compounds, such as 2-Cyano-5-nitrobenzoic acid, have unique properties that make them useful in various applications. They are known for their high thermodynamic potential and reasonable handling stability . The nitro group in these compounds can form “charge-transfer” complexes with aromatic hydrocarbons, especially those substituted with alkyl groups .

Safety and Hazards

While specific safety data for 2-Cyano-5-nitrobenzoic acid is not available, safety data for similar compounds suggest that precautions should be taken when handling this compound. For instance, nitrobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

2-cyano-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOLMNXGRNAFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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